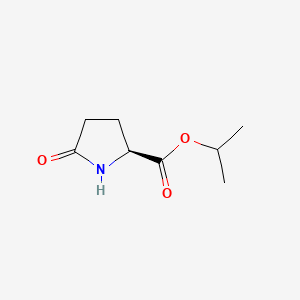

Isopropyl 5-oxo-L-prolinate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Isopropyl 5-oxo-L-prolinate can be synthesized through esterification of 5-oxo-L-proline with isopropanol. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis process.

Análisis De Reacciones Químicas

Hydrolysis of the Ester Group

The isopropyl ester moiety in Isopropyl 5-oxo-L-prolinate undergoes enzymatic hydrolysis, particularly in gastrointestinal (GI) tissues. This reaction generates an inactive metabolite (M1) via cleavage of the ester bond . In contrast, the compound remains stable in plasma due to reduced enzymatic activity, enabling selective bioactivation in tumor tissues .

Bioactivation in Tumor Microenvironments

In tumor tissues, this compound is bioactivated to release 6-diazo-5-oxo-L-norleucine (DON), a glutamine antagonist. This process involves selective cleavage of the ester group under tumor-specific conditions, likely mediated by proteases or pH changes . The resulting DON inhibits glutamine metabolism, disrupting tumor growth while sparing healthy tissues .

Comparison of Ester Promoieties

Research on prodrug derivatives highlights the isopropyl ester’s instability compared to other esters. For example, tert-butyl esters exhibit improved metabolic stability in GI tissues and plasma .

| Ester Type | GI Stability | Plasma Stability | Tumor DON Exposure |

|---|---|---|---|

| Isopropyl | Low (rapid hydrolysis) | Moderate | High |

| tert-Butyl | High (slow hydrolysis) | High | Comparable to isopropyl |

Metabolic Pathway Interactions

This compound’s bioactivation is linked to glutamine metabolism. In tumors, DON inhibits glutamine flux into the tricarboxylic acid (TCA) cycle, reducing succinate and fumarate levels . This metabolic disruption underscores the compound’s role in modulating cancer-specific pathways.

Aplicaciones Científicas De Investigación

Cancer Treatment

One of the most significant applications of Isopropyl 5-oxo-L-prolinate lies in its potential as an anticancer agent. Research has demonstrated that derivatives of 5-oxo-L-proline can act as glutamine antagonists, which are crucial in cancer metabolism.

- Mechanism of Action : this compound inhibits glutamine utilization by cancer cells, which is vital for their growth and survival. This inhibition can lead to reduced tumor proliferation and enhanced apoptosis in malignant cells .

- Prodrug Development : The compound has been incorporated into prodrug strategies aimed at improving the delivery of glutamine antagonists like 6-Diazo-5-oxo-L-norleucine (DON). For example, a prodrug form showed enhanced stability in plasma and preferential activation in tumor cells, leading to improved therapeutic indices .

| Prodrug | Tumor Cell-to-Plasma Ratio | Stability in Plasma | Efficacy |

|---|---|---|---|

| DON | 0.4 | Low | Moderate |

| Isopropyl Prodrug | 11 | High | High |

Metabolic Studies

This compound has also been utilized in metabolic studies to understand its effects on cellular metabolism. Its role as a glutamine analog allows researchers to investigate how altering glutamine pathways can impact cancer cell metabolism.

- Metabolomic Analysis : Studies have shown that compounds like this compound can significantly alter metabolic fluxes in cancer cells, providing insights into potential therapeutic targets for metabolic reprogramming .

Neurological Applications

Emerging research indicates that derivatives of this compound may have applications beyond oncology, potentially impacting neurological disorders. The ability to cross the blood-brain barrier when modified as a prodrug opens avenues for treating conditions like glioblastoma and other brain malignancies .

Case Studies and Clinical Trials

Several studies have highlighted the effectiveness of this compound and its derivatives:

- Tumor Xenograft Models : In mouse models, prodrugs based on this compound demonstrated significant tumor reduction compared to controls, with enhanced safety profiles due to decreased gastrointestinal toxicity .

- Combination Therapies : Clinical trials investigating the combination of Isopropyl derivatives with existing chemotherapeutics have shown promising results, enhancing the efficacy of drugs like cisplatin in resistant cancer cell lines .

Mecanismo De Acción

The mechanism of action of isopropyl 5-oxo-L-prolinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes involved in proline metabolism, influencing various biochemical processes. The compound’s ester group allows it to participate in ester hydrolysis reactions, releasing 5-oxo-L-proline, which can further undergo metabolic transformations.

Comparación Con Compuestos Similares

Isopropyl 5-oxo-L-prolinate can be compared with other similar compounds such as:

5-oxo-L-proline: The parent compound, which lacks the ester group.

Isopropyl 5-hydroxy-L-prolinate: A reduced form of this compound.

5-oxo-D-proline: The enantiomer of 5-oxo-L-proline.

Actividad Biológica

Isopropyl 5-oxo-L-prolinate, a derivative of L-proline, is gaining attention for its diverse biological activities. This article reviews the synthesis, biological properties, and potential applications of this compound based on recent research findings.

Chemical Structure and Synthesis

This compound is characterized by its unique structure, which includes a 5-oxo group attached to the proline backbone. The synthesis typically involves the reaction of L-proline derivatives with isopropyl esters under specific conditions to yield the desired compound.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

- Antimicrobial Activity : Studies have shown that derivatives of 5-oxo-L-prolinate exhibit significant antimicrobial properties against various pathogens. For instance, certain synthesized peptide derivatives demonstrated mild to moderate activity against Gram-positive bacteria and fungi such as Aspergillus niger .

- Enzymatic Activity : The compound has been implicated in enzymatic processes, particularly in relation to prokaryotic 5-oxoprolinase activity. This enzyme plays a crucial role in metabolic pathways involving glutathione metabolism, where its inhibition can lead to metabolic disorders .

- Neuroprotective Effects : Emerging research suggests that compounds related to 5-oxo-L-prolinate may possess neuroprotective properties. These effects are attributed to their ability to modulate oxidative stress and inflammatory responses in neuronal cells.

Antimicrobial Studies

A comparative study evaluated the antimicrobial efficacy of this compound against a range of microorganisms. The results are summarized in Table 1:

| Microorganism | Activity Level |

|---|---|

| Staphylococcus aureus | Moderate |

| Escherichia coli | Mild |

| Aspergillus niger | Moderate |

| Candida albicans | Mild |

These findings indicate that while this compound may not be the most potent antimicrobial agent, its derivatives could be optimized for enhanced efficacy.

Enzymatic Mechanisms

Research on enzymatic activity has revealed that this compound can influence metabolic pathways significantly. For example, studies demonstrated that inactivation of specific genes related to 5-oxoprolinase led to the accumulation of metabolites associated with metabolic disorders . The following table outlines key findings regarding enzymatic activity:

| Enzyme | Substrate | Conversion Rate |

|---|---|---|

| 5-Oxoprolinase | L-Proline | High (up to 80%) |

| Pyroglutamyl Peptidase | 5-Oxo-L-Proline | Moderate (up to 50%) |

Case Studies

- Case Study on Antimicrobial Efficacy : A study conducted on synthesized derivatives of this compound showed promising results against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.

- Neuroprotective Mechanism Exploration : Another study focused on the neuroprotective effects of this compound in models of oxidative stress. The compound was shown to reduce cell death and inflammation markers in neuronal cultures exposed to oxidative agents.

Propiedades

Número CAS |

52989-50-1 |

|---|---|

Fórmula molecular |

C8H13NO3 |

Peso molecular |

171.19 g/mol |

Nombre IUPAC |

propan-2-yl 5-oxopyrrolidine-2-carboxylate |

InChI |

InChI=1S/C8H13NO3/c1-5(2)12-8(11)6-3-4-7(10)9-6/h5-6H,3-4H2,1-2H3,(H,9,10) |

Clave InChI |

IZHXNBPKBCUDOZ-UHFFFAOYSA-N |

SMILES |

CC(C)OC(=O)C1CCC(=O)N1 |

SMILES isomérico |

CC(C)OC(=O)[C@@H]1CCC(=O)N1 |

SMILES canónico |

CC(C)OC(=O)C1CCC(=O)N1 |

Key on ui other cas no. |

52989-50-1 |

Secuencia |

X |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.